molecular formula C20H8N12O2 B560345 6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one CAS No. 1374996-60-7

6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one

Katalognummer B560345
CAS-Nummer: 1374996-60-7
Molekulargewicht: 448.366
InChI-Schlüssel: CWFOAASSUQIXOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one, also known as KP372-1, is a chemical compound that blocks Akt signalling through the PI3K pathway . It inhibits cell proliferation and induces apoptosis of thyroid cancer cells .


Molecular Structure Analysis

The molecular formula of 6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one is C10H4N6O . Its molecular weight is 224.18 .


Physical And Chemical Properties Analysis

The molecular formula of 6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one is C10H4N6O . Its molecular weight is 224.18 . It should be stored at a temperature of 28°C .

Wissenschaftliche Forschungsanwendungen

Pancreatic Cancer Treatment

KP372-1 has been identified as a novel NQO1 redox cycling agent that induces cytotoxicity in cancer cells by creating a redox imbalance. This compound is particularly potent against pancreatic cancer cells, where it causes significant DNA damage, including DNA breaks. The DNA damage induced by KP372-1 hyperactivates PARP1, leading to cell death . This makes KP372-1 a promising chemotherapeutic agent for selectively targeting pancreatic cancer.

Overcoming PARP Inhibitor Resistance

In combination with PARP inhibitors like rucaparib, KP372-1 can synergize to enhance lethality in NQO1 over-expressing cancers. KP372-1-induced AKT hyperactivation blocks DNA repair by regulating the FOXO3a/GADD45α pathway, which helps overcome PARP inhibitor resistance . This application is crucial for treating tumors with homologous recombination deficiency and for expanding the therapeutic utility of PARP inhibitors.

Leukemia Treatment

KP372-1 is a potent inhibitor of AKT and PKD, which are critical in the survival and proliferation of leukemia cells. By blocking the PI3K/AKT/mTOR signaling pathways, KP372-1 induces apoptosis in leukemia cell lines and primary tumor cells from patients with acute myeloid leukemia (AML) . This application highlights the potential of KP372-1 as a targeted therapy for leukemia.

Inhibition of Multiple Kinases

The compound has been shown to directly inhibit the kinase activity of AKT, PDK1, and FLT3 in a concentration-dependent manner. This simultaneous inhibition can affect the survival of AML cell lines and primary AML samples, presenting a multi-faceted approach to cancer treatment .

Amplification of DNA Damage

The reactive oxygen species (ROS) generated by NQO1-dependent redox cycling of KP372-1 amplify DNA damage, leading to cancer cell death. This mechanism can be exploited to induce cytotoxicity in cancer cells, providing a pathway for the development of new cancer treatments .

Targeting Redox Imbalance

KP372-1’s ability to induce a redox imbalance is a unique approach to cancer treatment. By targeting the redox enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), KP372-1 can selectively induce cytotoxicity in cancer cells, sparing normal cells . This selective targeting is beneficial for reducing side effects and increasing the efficacy of cancer therapies.

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one can be found online . It’s always important to handle chemicals with care and follow safety guidelines.

Eigenschaften

IUPAC Name

10,11,12,13,14,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,12,14-heptaen-8-one;10,12,13,14,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H4N6O/c17-9-6-4-2-1-3-5(6)7-8(9)11-10-12-14-15-16(10)13-7;17-9-6-4-2-1-3-5(6)7-8(9)13-16-10(11-7)12-14-15-16/h2*1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFOAASSUQIXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NN=NN4N=C3C2=O.C1=CC=C2C(=C1)C3=NN4C(=NN=N4)N=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8N12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one

CAS RN

1374996-60-7
Record name 1374996-60-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one
Reactant of Route 2
6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one
Reactant of Route 3
6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one
Reactant of Route 4
6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one
Reactant of Route 5
6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one
Reactant of Route 6
6H-Indeno[1,2-e]tetrazolo[1,5-b][1,2,4]triazin-6-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.